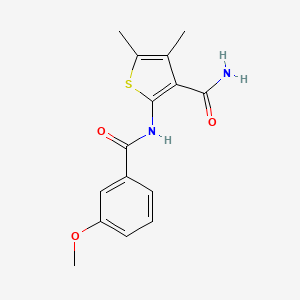

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Descripción

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a substituted thiophene derivative featuring a 3-methoxybenzamido group at the 2-position and a carboxamide group at the 3-position of the thiophene ring. Its structure is stabilized by hydrogen bonding interactions, as observed in analogous thiophene carboxamide derivatives .

Propiedades

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-5-4-6-11(7-10)20-3/h4-7H,1-3H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGBOWWLHMRDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds. Substitution reactions can yield a variety of products depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be used in studies involving enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings .

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

Antioxidant Properties

- Compound 92a (2-cyanoacetamido analog) exhibited 56.9% scavenging activity against DPPH and nitric oxide radicals at 100 μM, attributed to the polar nitrile group enhancing electron-withdrawing effects .

- 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide : While direct antioxidant data are unavailable, the methoxy group’s electron-donating nature may reduce radical scavenging efficacy compared to nitrile-containing analogs.

Hydrogen Bonding and Crystal Packing

- In 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, intramolecular N–H⋯O and C–H⋯O bonds stabilize the crystal lattice, with a 13.9° dihedral angle between aromatic rings . Similar interactions are expected in the 3-methoxybenzamido derivative, influencing solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Sulfur-containing analogs (e.g., BI87313) may exhibit longer half-lives due to resistance to oxidative metabolism .

Actividad Biológica

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound classified within the benzamide group. Its unique structure, characterized by a methoxybenzamido moiety attached to a thiophene ring, positions it as an intriguing candidate for various biological applications, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of 304.36 g/mol. The presence of the methoxy group and the thiophene core contributes to its distinctive properties, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S |

| Molecular Weight | 304.36 g/mol |

| CAS Number | 329935-10-6 |

| Solubility | Soluble in DMSO |

The primary target of 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is Poly (ADP-ribose) polymerase 1 (PARP-1) . The compound interacts with PARP-1 by binding to its active site, inhibiting its activity, which disrupts DNA repair mechanisms and can lead to increased cell death. This inhibition is particularly relevant in cancer therapy, where the disruption of DNA repair pathways can enhance the efficacy of existing treatments.

Biochemical Pathways Affected

The compound has been shown to influence several biochemical pathways:

- Glycolytic Pathway : Inhibition of PARP-1 can affect cellular energy metabolism.

- Cell Signaling Pathways : It may modulate various signaling cascades that are crucial for cell survival and proliferation.

Table 2: Biological Effects

| Effect | Description |

|---|---|

| Antiproliferative Activity | Induces cell death in cancer cells |

| Antioxidative Activity | Protects cells from oxidative stress |

| Enzyme Inhibition | Inhibits PARP-1 leading to disrupted DNA repair |

Case Studies

Recent studies have highlighted the compound's potential in cancer treatment:

- Antiproliferative Activity : In vitro studies demonstrated that 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.2 µM to 5.3 µM depending on the cell line tested .

- Antioxidative Properties : The compound showed strong antioxidative capabilities, which may contribute to its protective effects against oxidative stress-induced cellular damage. This property was confirmed through multiple spectroscopic methods .

Comparative Analysis with Other Compounds

In comparison with other benzamide derivatives, this compound's unique structure enhances its biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.